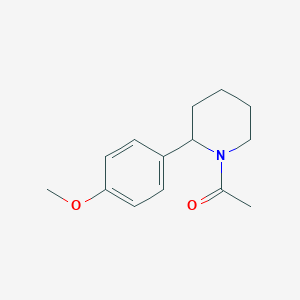
1-(2-(4-Methoxyphenyl)piperidin-1-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-(4-メトキシフェニル)ピペリジン-1-イル)エタノンは、分子式がC14H19NO2である有機化合物です。ピペリジンの誘導体であり、ピペリジン環にメトキシフェニル基が結合しているのが特徴です。
製造方法
合成経路と反応条件
1-(2-(4-メトキシフェニル)ピペリジン-1-イル)エタノンの合成は、通常、適切な触媒の存在下で、4-メトキシベンズアルデヒドとピペリジンを反応させることから始まります。反応は縮合機構を介して進行し、目的の生成物が生成されます。反応条件には、多くの場合以下が含まれます。
温度: 80-100°C
触媒: 塩酸や水酸化ナトリウムなどの酸性または塩基性触媒
溶媒: 一般的な溶媒には、エタノールまたはメタノールが含まれます。
工業的製造方法
この化合物の工業的製造には、同様の合成経路が使用されますが、より大規模です。連続式反応器と最適化された反応条件の使用は、生成物の収率と純度を向上させることができます。また、再結晶やクロマトグラフィーなどの精製技術が用いられ、高純度の1-(2-(4-メトキシフェニル)ピペリジン-1-イル)エタノンが得られます。
化学反応解析
反応の種類
1-(2-(4-メトキシフェニル)ピペリジン-1-イル)エタノンは、さまざまな化学反応を起こします。例として以下が挙げられます。
酸化: メトキシ基は、対応するアルデヒドまたはカルボン酸に酸化される可能性があります。
還元: カルボニル基は、アルコールに還元される可能性があります。
置換: ピペリジン環は、求核置換反応を起こす可能性があります。
一般的な試薬と条件
酸化: 過マンガン酸カリウム (KMnO4) や三酸化クロム (CrO3) などの試薬が一般的に使用されます。
還元: 水素化ホウ素ナトリウム (NaBH4) や水素化アルミニウムリチウム (LiAlH4) が一般的な還元剤です。
置換: アミンやチオールなどの求核試薬は、塩基性条件下で使用できます。
主な生成物
酸化: 4-メトキシ安息香酸または4-メトキシベンズアルデヒドが生成されます。
還元: 1-(2-(4-メトキシフェニル)ピペリジン-1-イル)エタノールが生成されます。
置換: さまざまな置換ピペリジン誘導体が生成されます。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(4-Methoxyphenyl)piperidin-1-yl)ethanone typically involves the reaction of 4-methoxybenzaldehyde with piperidine in the presence of a suitable catalyst. The reaction proceeds through a condensation mechanism, forming the desired product. The reaction conditions often include:
Temperature: 80-100°C
Catalyst: Acidic or basic catalysts such as hydrochloric acid or sodium hydroxide
Solvent: Common solvents include ethanol or methanol
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.
化学反応の分析
Types of Reactions
1-(2-(4-Methoxyphenyl)piperidin-1-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of 4-methoxybenzoic acid or 4-methoxybenzaldehyde.
Reduction: Formation of 1-(2-(4-Methoxyphenyl)piperidin-1-yl)ethanol.
Substitution: Formation of various substituted piperidine derivatives.
科学的研究の応用
1-(2-(4-メトキシフェニル)ピペリジン-1-イル)エタノンは、科学研究においてさまざまな応用が期待されています。
化学: 複雑な有機分子の合成における中間体として使用されます。
生物学: 抗菌性や抗炎症性などの潜在的な生物活性について調査されています。
医学: 神経疾患の治療における潜在的な治療効果について調査されています。
工業: 新しい材料や化学プロセスの開発に使用されています。
作用機序
1-(2-(4-メトキシフェニル)ピペリジン-1-イル)エタノンの作用機序は、特定の分子標的との相互作用に関係しています。この化合物は、受容体や酵素に結合し、その活性を調節することができます。たとえば、脳内の神経伝達物質受容体と相互作用し、ニューロンのシグナル伝達経路に影響を与える可能性があります。正確な分子標的と経路は、特定の用途と使用状況によって異なります。
類似化合物の比較
類似化合物
- 1-フェニル-2-(ピペリジン-1-イル)エタノン
- 2-フェニル-1-(ピペリジン-1-イル)エタノン
- 1-(2-ヒドロキシ-4-メトキシフェニル)エタノン
独自性
1-(2-(4-メトキシフェニル)ピペリジン-1-イル)エタノンは、メトキシ基の存在により独特です。この基は、化合物の溶解性、安定性、および生物学的標的との相互作用に影響を与え、さまざまな研究用途にとって貴重な化合物となります。
類似化合物との比較
Similar Compounds
- 1-Phenyl-2-(piperidin-1-yl)ethanone
- 2-Phenyl-1-(piperidin-1-yl)ethanone
- 1-(2-Hydroxy-4-methoxyphenyl)ethanone
Uniqueness
1-(2-(4-Methoxyphenyl)piperidin-1-yl)ethanone is unique due to the presence of the methoxy group, which imparts distinct chemical properties and reactivity. This functional group can influence the compound’s solubility, stability, and interaction with biological targets, making it a valuable compound for various research applications.
特性
分子式 |
C14H19NO2 |
|---|---|
分子量 |
233.31 g/mol |
IUPAC名 |
1-[2-(4-methoxyphenyl)piperidin-1-yl]ethanone |
InChI |
InChI=1S/C14H19NO2/c1-11(16)15-10-4-3-5-14(15)12-6-8-13(17-2)9-7-12/h6-9,14H,3-5,10H2,1-2H3 |
InChIキー |
XGBLYTQKGRHAKZ-UHFFFAOYSA-N |
正規SMILES |
CC(=O)N1CCCCC1C2=CC=C(C=C2)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















